molecular formula C22H25N3O3S2 B2436568 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 896676-21-4

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2436568
CAS No.: 896676-21-4
M. Wt: 443.58
InChI Key: PNNLPQWVBYWCJR-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide (CAS 851080-54-1) is a high-purity synthetic compound offered with a minimum purity of 95% . This complex molecule features a 4,7-dimethylbenzothiazole core linked via an amide bond to a benzenesulfonamide group that is functionalized with a 3-methylpiperidine ring . This specific structure places it in a class of compounds recognized for their significant potential in medicinal chemistry research. The benzothiazole scaffold is a privileged structure in drug discovery, known for yielding derivatives with a broad spectrum of pharmacological activities. Scientific literature indicates that benzothiazole compounds can demonstrate fungicidal, anti-tubercular, antimalarial, anticonvulsant, and anti-inflammatory properties . Furthermore, this heterocyclic system is under investigation for its potential in treating conditions like diabetes and cancer . The integration of the piperidine sulfonamide moiety, a subunit frequently found in FDA-approved drugs, further enhances the compound's interest as a building block for developing novel bioactive molecules . Researchers can utilize this chemical as a key intermediate or precursor in synthesizing more complex target compounds, or for probing structure-activity relationships (SAR) in relevant biological systems. This product is intended for non-human research and development purposes exclusively. It is not approved for diagnostic, therapeutic, or veterinary use, or for human consumption. Researchers should handle all chemicals with appropriate precautions and refer to the associated safety data sheet (SDS) for detailed handling and storage information before use.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-14-5-4-12-25(13-14)30(27,28)18-10-8-17(9-11-18)21(26)24-22-23-19-15(2)6-7-16(3)20(19)29-22/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNLPQWVBYWCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-4,7-dimethylbenzene Thiol

The benzothiazole core is typically synthesized via cyclocondensation of 2-amino-4,7-dimethylbenzene thiol with a carbon donor. A common approach involves:

  • Reacting 2-amino-4,7-dimethylbenzene thiol with cyanogen bromide (BrCN) in ethanol under reflux (12–24 hours), yielding 4,7-dimethyl-1,3-benzothiazol-2-amine with >75% efficiency.

Reaction Conditions:

Parameter Value
Solvent Ethanol
Temperature Reflux (78°C)
Catalyst None required
Yield 75–80%

Alternative Route via Thiourea Derivatives

An alternative method employs thiourea as the sulfur source:

  • 4,7-Dimethyl-2-nitroaniline is reduced to 2-amino-4,7-dimethylaniline , which reacts with thiourea in the presence of hydrochloric acid at 120°C.
  • This method achieves comparable yields (70–75%) but requires stringent control over reduction conditions to avoid over-reduction byproducts.

Synthesis of 4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic Acid

Sulfonylation of 4-Chlorosulfonylbenzoic Acid

The sulfonamide moiety is introduced via nucleophilic substitution:

  • 4-Chlorosulfonylbenzoic acid is reacted with 3-methylpiperidine in dichloromethane (DCM) at 0–5°C.
  • The reaction is quenched with ice-water, and the product is extracted and recrystallized from ethyl acetate/hexane .

Optimized Parameters:

Parameter Value
Molar Ratio 1:1.2 (acid:amine)
Solvent Dichloromethane
Temperature 0–5°C
Reaction Time 4 hours
Yield 85–90%

Activation of Benzoic Acid

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) :

  • 4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid is refluxed with excess SOCl₂ (2.5 equiv) in toluene for 3 hours, yielding the corresponding acid chloride.

Amide Bond Formation

Coupling via Carbodiimide Reagents

The acid chloride is coupled with 4,7-dimethyl-1,3-benzothiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous tetrahydrofuran (THF) :

  • The reaction proceeds at room temperature for 12–18 hours, achieving yields of 80–85%.

Comparative Analysis of Coupling Agents:

Coupling Agent Solvent Yield (%) Purity (%)
EDCl/HOBt THF 80–85 98
Dicyclohexylcarbodiimide (DCC) DCM 70–75 95
HATU DMF 85–88 97

Solvent and Temperature Optimization

  • Xylene at reflux (140°C) facilitates faster amidation (6–8 hours) but requires rigorous drying to prevent hydrolysis to 4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide .
  • Dimethylformamide (DMF) is avoided due to side reactions with the sulfonamide group.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography (silica gel, ethyl acetate/hexane 1:3) removes unreacted starting materials.
  • Final purification via recrystallization from methanol/water yields >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.12 (d, J = 8.4 Hz, 2H, Ar–H), 7.95 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 3.15–3.05 (m, 4H, piperidine-H), 2.65 (s, 3H, CH₃), 2.50 (s, 3H, CH₃), 1.75–1.60 (m, 3H, piperidine-H).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1330 cm⁻¹ (S=O symmetric), 1150 cm⁻¹ (S=O asymmetric).

Challenges and Mitigation Strategies

Impurity Formation

  • Hydrolysis of Acid Chloride : Trace water generates 4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide , necessitating anhydrous conditions.
  • Oxidation of Benzothiazole : Storing intermediates under nitrogen prevents sulfoxide formation.

Scale-Up Considerations

  • Continuous Flow Reactors : Improve yield (90–92%) and reduce reaction time by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Amino derivatives, thiol derivatives.

Scientific Research Applications

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a biochemical probe.

    Industrial Applications: The compound is evaluated for its use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide: Similar structure but lacks one of the dimethyl groups.

    N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-ethylpiperidin-1-yl)sulfonyl)benzamide: Similar structure but has an ethyl group instead of a methyl group on the piperidine ring.

    N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)carbonyl)benzamide: Similar structure but has a carbonyl group instead of a sulfonyl group.

Uniqueness

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is unique due to the presence of both the dimethylbenzo[d]thiazole and the sulfonylated piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds are noted for their diverse biological activities, making them significant in medicinal chemistry.

Structure and Properties

The compound features a benzothiazole ring substituted with a dimethyl group and a sulfonamide moiety connected to a benzamide structure. This specific configuration contributes to its unique biological properties.

PropertyValue
Molecular Formula C22H25N3O4S2
Molecular Weight 459.6 g/mol
CAS Number 892844-52-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways, leading to various therapeutic effects.

Potential Therapeutic Applications

  • Anticancer Activity : Benzothiazole derivatives have been studied for their potential anticancer properties. The compound may inhibit enzymes involved in cell proliferation, thus exhibiting cytotoxic effects on cancer cells.
  • Antimicrobial Properties : Some studies have indicated that benzothiazole derivatives can possess antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory effects by inhibiting specific inflammatory mediators.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of similar benzothiazole derivatives on human cancer cell lines. The findings showed that certain derivatives exhibited significant inhibition of cell growth, with IC50 values ranging from 1.35 to 2.18 μM against various cancer types .

Antimicrobial Evaluation

Another study investigated the antimicrobial activity of benzothiazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that some compounds demonstrated potent antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

Compound NameBiological ActivityIC50 (μM)
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamideAnticancer1.35 - 2.18
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamideAntimicrobial15.62
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamineAnticancer/AntimicrobialNot specified

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step reactions, starting with sulfonylation of the benzamide core and subsequent coupling with the benzothiazole moiety. Key steps include:

  • Sulfonylation : Reacting 4-sulfonyl chloride derivatives with 3-methylpiperidine in solvents like acetonitrile or dichloromethane under reflux (60–80°C), using K₂CO₃ as a base to neutralize HCl .
  • Amide Coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the benzothiazole group to the sulfonylated benzamide. Solvent choice (DMF or DCM) and inert atmospheres (N₂/Ar) are critical to prevent oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensure >95% purity. Monitor progress via TLC (Rf = 0.3–0.5 in 1:1 EA/hexane) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions (e.g., methyl groups at C4/C7 of benzothiazole, piperidine protons) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) quantify purity (>98%) and detect molecular ions (e.g., [M+H]⁺ at m/z ~470) .
  • Elemental Analysis : Validate empirical formulas (e.g., C₂₃H₂₆N₄O₃S₂) with <0.3% deviation .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs:

  • Antimicrobial : Disk diffusion against S. aureus and E. coli (20 µg/mL), measuring zones of inhibition (≥15 mm indicates activity) .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations via nonlinear regression (dose range: 0.1–100 µM) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., ATPase activity at 10 µM compound concentration) .

Advanced Research Questions

Q. How can conflicting IC₅₀ values in anticancer assays be resolved?

Discrepancies often arise from assay conditions:

  • Cell Line Variability : Test across multiple lines (e.g., compare adherent vs. suspension cells) and validate with clonogenic assays .
  • Solubility Effects : Use DMSO concentrations ≤0.1% and confirm compound stability via LC-MS over 24 hours .
  • Metabolic Interference : Co-treat with CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects .

Q. What strategies elucidate the mechanism of action against microbial targets?

  • Proteomic Profiling : SILAC labeling in S. aureus followed by LC-MS/MS identifies proteins with altered expression (e.g., downregulated penicillin-binding proteins) .
  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial FabH (PDB: 1HNJ) or fungal CYP51 (PDB: 5FSA), focusing on sulfonamide-pi interactions and H-bonding with active sites .
  • Resistance Studies : Serial passage assays (20 generations) under sub-MIC doses detect emergent mutations via whole-genome sequencing .

Q. How can structure-activity relationships (SAR) guide derivative synthesis?

Prioritize modifications based on key pharmacophores:

  • Benzothiazole Substituents : Replace 4,7-dimethyl with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance microbial uptake .
  • Piperidine Optimization : Compare 3-methyl vs. 4-methyl piperidine analogs for solubility (logP) and target binding (ΔG < -8 kcal/mol in docking) .
  • Sulfonamide Bioisosteres : Test sulfamide or phosphonamide replacements to mitigate metabolic sulfonation .

Data Analysis and Interpretation

Q. What statistical methods validate dose-response relationships in biological assays?

  • Four-Parameter Logistic Model : Fit sigmoidal curves (GraphPad Prism) to calculate IC₅₀/EC₅₀ with 95% confidence intervals. Exclude outliers via Grubbs’ test (α = 0.05) .
  • Synergy Analysis : Chou-Talalay method for combination index (CI < 1 indicates synergy with standard drugs like cisplatin) .

Q. How to address low solubility in in vivo studies?

  • Formulation : Use PEG-400/TPGS emulsions or cyclodextrin inclusion complexes (e.g., HP-β-CD) to achieve plasma concentrations ≥1 µM .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the benzamide carbonyl .

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